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Compound of Interest

Compound Name: Butyl butyl(phenyl)carbamate

CAS No.: 7249-59-4

Cat. No.: B12801019

Get Quote

Molecular Identity & Structural Logic
IUPAC Name: Butyl

-butyl-

-phenylcarbamate

CAS Number: 7249-59-4[1]

Molecular Formula:

Molecular Weight: 249.35 g/mol

Structural Core: A central carbamate linker (

) connecting a lipophilic

-butyl aniline moiety to an

-butyl chain.
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Synthetic Context (Impurity & Origin)
Understanding the synthesis is critical for identifying specific spectral impurities. This

compound is typically synthesized via two primary pathways:[2]

Acylation: Reaction of

-butylaniline with butyl chloroformate.

Alkylation:

-alkylation of butyl phenylcarbamate (Butyl carbanilate).

Key Impurities to Watch: Unreacted

-butylaniline (Amine N-H stretch), Butyl phenylcarbamate (Amide N-H stretch), or residual Butyl
chloroformate.

Infrared Spectroscopy (FT-IR)
The IR spectrum of Butyl butyl(phenyl)carbamate is distinct from its mono-substituted

analogs due to the absence of the N-H stretching band.
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Frequency (

)
Assignment Mechanistic Insight

2960 - 2870 C-H Stretch (Aliphatic)

Strong absorption from the two

butyl chains (

).

3060 - 3030 C-H Stretch (Aromatic)
Weak intensity; diagnostic of

the phenyl ring.

1700 - 1715 C=O Stretch (Carbamate)

The carbonyl is less shielded

than in esters due to

resonance with the nitrogen

lone pair, but the tertiary

nature (

-disubstituted) often shifts this

slightly higher than secondary

carbamates.

1595, 1495 C=C Ring Stretch
Characteristic "breathing"

modes of the aromatic ring.

1360 - 1380 C-N Stretch

Strong band due to the

character of the amide-like

bond.

1220 - 1250 C-O-C Stretch
Asymmetric stretching of the

ester linkage.

Absence N-H Stretch

Critical Diagnostic: Lack of a

band at 3300-3400

confirms the tertiary nitrogen

structure.

Nuclear Magnetic Resonance (NMR)
H NMR (500 MHz, CDCl )
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Note on Rotamers: Tertiary carbamates often exhibit restricted rotation around the

bond, leading to line broadening or dual peaks for the

-butyl and

-butyl groups at room temperature.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

7.35 - 7.42 Multiplet 2H Ar-H (meta)
Typical aromatic

AA'BB'C pattern.

7.25 - 7.32 Multiplet 3H Ar-H (ortho/para)

Overlapping

multiplets

common in

-alkyl anilines.

4.12
Triplet (

Hz)
2H O-CH

Deshielded

significantly by

the

electronegative

oxygen of the

ester.

3.68
Triplet (

Hz)
2H N-CH

Deshielded by

the nitrogen and

phenyl ring, but

upfield from the

O-CH

.

1.55 - 1.65 Multiplet 2H

O-CH

-CH
-protons to the

oxygen.

1.45 - 1.55 Multiplet 2H

N-CH

-CH
-protons to the

nitrogen.

1.28 - 1.40 Multiplet 4H

-CH

-CH

Overlapping

signals from both

butyl chains.
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0.92 Triplet 3H O-Butyl CH Terminal methyl

group.

0.88 Triplet 3H N-Butyl CH
Terminal methyl

group (often

overlapping).

C NMR (125 MHz, CDCl )
Shift (

, ppm)
Assignment Notes

155.8 C=O Carbamate carbonyl carbon.

142.5 Ar-C (Ipso)
Quaternary carbon attached to

Nitrogen.

129.2 Ar-C (Meta)

127.5 Ar-C (Ortho)

126.8 Ar-C (Para)

65.4 O-CH Highly characteristic of butyl

esters.

50.2 N-CH
Characteristic of

-alkyl anilines.

30.8, 29.5
-CH

-
Internal methylene carbons.

19.8, 19.2
-CH

-

Methylene carbons adjacent to

methyls.

13.8, 13.7 -CH Terminal methyls.

Mass Spectrometry (EI-MS)
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The fragmentation of Butyl butyl(phenyl)carbamate follows a distinct pathway driven by the

stability of the nitrogen cation and the facile loss of the alkoxy group.

Molecular Ion (

): m/z 249 (Weak to Moderate intensity).

Base Peak: Often m/z 148 (

-butyl aniline cation) or m/z 106 (

-methylene aniline).

Fragmentation Pathway Analysis
-Cleavage / Loss of Alkoxy: The bond between the carbonyl carbon and the ether oxygen is
labile. Cleavage yields the acylium ion

.

Decarboxylation: Loss of

from the carbamate core is a primary degradation pathway, often yielding the

-butyl aniline radical cation (

149).

McLafferty Rearrangement: The butyl chains allow for hydrogen transfer, leading to alkene

elimination (butene).

Visualizing the Fragmentation Logic

Molecular Ion (M+)
m/z 249

[M - OBu]+
Acylium Ion

m/z 176
- O-C4H9 (73 u)

N-Butyl Aniline
Radical Cation

m/z 149

- CO2 & Butene
(McLafferty)

Phenyl Isocyanate
(Ph-NCO)
m/z 119

- C4H8 (Butene)

Tropylium Ion
(C7H7)+
m/z 91

Ring Expansion
- C4H9N

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12801019/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-butyl-butyl-phenyl-carbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12801019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Predicted fragmentation pathway for Butyl butyl(phenyl)carbamate under Electron

Impact (EI) ionization.

Experimental Workflow: Synthesis & Verification
To ensure the data above correlates with your sample, follow this verification workflow.
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Validation Criteria

Crude Reaction Mixture
(N-Butylaniline + Butyl Chloroformate)

TLC Screening
(Hexane/EtOAc 8:1)

Check for disappearance of Amine

Acid Wash (1M HCl)
Removes unreacted Amine

Column Chromatography
Silica Gel

Spectroscopic Validation

IR: No N-H peak?

NMR: Integration 2:2 for O-CH2/N-CH2?

Click to download full resolution via product page

Caption: Purification and validation workflow to isolate Butyl butyl(phenyl)carbamate from

crude reaction mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BUTYL BUTYL(PHENYL)CARBAMATE [drugs.ncats.io]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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